(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride
Overview
Description
Synthesis Analysis
While the exact synthesis process for “(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride” is not available, related compounds such as “ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride” have been mentioned in the context of scientific research .
Chemical Reactions Analysis
Specific chemical reactions involving “(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride” are not available in the current literature .
Scientific Research Applications
1. Pharmaceutical Research: Renin Inhibitors
H-CHA-OME HCL is utilized in the synthesis of renin inhibitors . Renin is an enzyme involved in blood pressure regulation, and inhibitors can be used to treat hypertension. The compound’s role in the development of these inhibitors is crucial due to its ability to interact with the renin substrate.
2. Peptidomimetics: Protease Inhibitors
This compound is used in the preparation of novel fluoropeptidomimetics . These peptidomimetics are designed to mimic the structure of peptides and can act as protease inhibitors, potentially treating various diseases, including HIV/AIDS, by inhibiting the action of proteases.
3. Chiral Synthesis: Asymmetric Catalysts
The chiral nature of H-CHA-OME HCL allows it to be used as an asymmetric catalyst in chemical syntheses . This application is significant in producing enantiomerically pure substances, which are important in creating drugs with specific desired activities.
4. Biochemistry: Amino Acid Derivative
As an amino acid derivative, H-CHA-OME HCL is used in biochemistry research for protein structure and function studies . It can be incorporated into peptides to study the role of cyclohexyl groups in protein interactions.
6. Analytical Chemistry: Chiral Resolution Agents
In analytical chemistry, H-CHA-OME HCL can serve as a chiral resolution agent . It can help in separating enantiomers in racemic mixtures, which is essential for the quality control of pharmaceuticals.
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLESODBCBYZUCT-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride | |
CAS RN |
17193-39-4 | |
Record name | methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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